Polyisobutylene

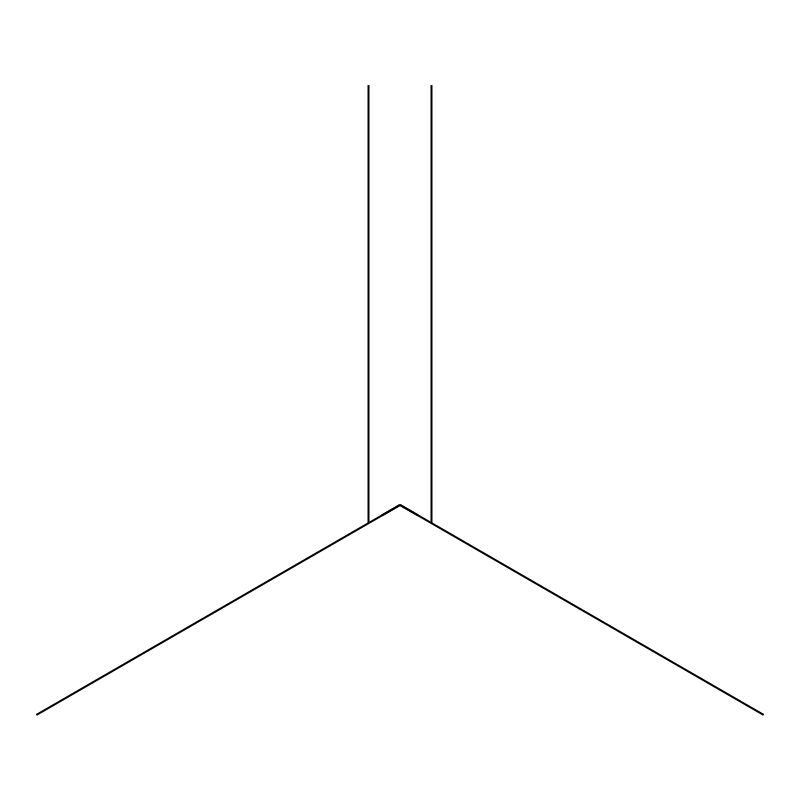

CH2=C(CH3)2

C4H8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=C(CH3)2

C4H8

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 263 mg/L at 25 °C

Very soluble in ethanol and ether; soluble in benzene, sulfuric acid

Soluble in organic solvents

Solubility in water, g/100ml at 20 °C: 0.03

Synonyms

Canonical SMILES

Polyisobutylene in Drug Delivery Research

Biocompatibility and Safety

PIB exhibits good biocompatibility, meaning it interacts favorably with living tissues. Studies have shown minimal toxicity when ingested or in contact with skin ]. This makes it a suitable candidate for materials intended for use inside the body.

Controlled Drug Release

PIB can be modified to release drugs at a controlled rate. By altering its molecular weight and structure, scientists can create matrices that hold the drug and release it slowly over time. This is advantageous for maintaining therapeutic drug levels and reducing dosing frequency ]

Drug Targeting

Researchers are exploring PIB's potential for targeted drug delivery. By attaching specific molecules to PIB, they can potentially direct the drug-loaded carrier to specific organs or tissues. This approach could improve drug efficacy and minimize side effects.

Polyisobutylene in Biomaterials Research

Beyond drug delivery, PIB is being investigated for its use in other biomaterial applications:

Tissue Engineering

PIB's elastomeric properties and biocompatibility make it a candidate for scaffolds in tissue engineering. These scaffolds provide a supportive structure for cell growth and can guide tissue regeneration ].

Implantable Devices

PIB's chemical stability and resistance to degradation make it suitable for use in implantable devices. It can be used to create components with good mechanical properties that can withstand the body's environment.

Polyisobutylene is a synthetic elastomer derived from the polymerization of isobutylene, a gaseous compound. It is characterized by its colorless and odorless appearance and is known for its excellent impermeability to gases and moisture. The chemical formula for polyisobutylene is , where represents the number of repeating units in the polymer chain. This compound exhibits a low glass transition temperature of approximately -60°C, making it suitable for various applications requiring flexibility at low temperatures .

- Reactions with amines: Polyisobutylene can react with pentaethylenehexamine to form new compounds with different properties, such as PIB-PEHA, which has been studied for its thermal stability and molecular weight characteristics .

- Sulfurization: Polyisobutylene can be combined with sulfur and lard oil to create modified lubricants that enhance solubility in paraffinic base oils .

The synthesis of polyisobutylene primarily involves:

- Cationic Polymerization: This method requires strong acid catalysts (such as aluminum chloride) and is performed at low temperatures to control the reaction. The process leads to the formation of linear polyisobutylene with controlled molecular weights ranging from hundreds to several millions .

- Copolymerization: By introducing small amounts of isoprene during polymerization, butyl rubber can be produced, which has enhanced elasticity and cross-linking properties .

Polyisobutylene has a wide range of applications across various industries:

- Adhesives and Sealants: Its non-reactive nature makes it an ideal modifier for adhesives and sealants.

- Tires: Used in inner liners due to its excellent impermeability to air.

- Lubricants: Functions as an additive in lubricating oils to improve viscosity and reduce oil mist generation.

- Explosives: Acts as a binding agent in plastic explosives, enhancing safety and moldability .

- Food Packaging: Its barrier properties make it suitable for packaging materials that require moisture resistance.

Research into the interactions of polyisobutylene with other compounds has revealed its versatility:

- Studies have shown that polyisobutylene can form stable adducts when reacted with various amines, leading to products with enhanced properties such as thermal stability and solubility .

- Interaction with sulfur compounds has been explored for creating modified lubricants that improve performance in industrial applications .

Polyisobutylene shares similarities with several other polymers but exhibits unique properties that differentiate it:

| Compound | Composition | Key Properties | Unique Features |

|---|---|---|---|

| Polybutadiene | Polymer of butadiene | High resilience and tensile strength | Excellent elasticity; used in tires and footwear |

| Polyisoprene | Polymer of isoprene | Good elasticity and abrasion resistance | Natural rubber alternative; biodegradable |

| Butyl Rubber | Copolymer of isobutylene and isoprene | Excellent gas impermeability | Low permeability; used in tire inner linings |

| Styrene-Butadiene Rubber | Copolymer of styrene and butadiene | High tensile strength; good weather resistance | Widely used in automotive applications |

Polyisobutylene stands out due to its exceptional impermeability, flexibility at low temperatures, and inertness, making it highly valuable in specialized applications like medical devices and food packaging .

Physical Description

GasVapor; Liquid

GasVapor

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless volatile liquid or easily liquefied gas

XLogP3

Boiling Point

-6.9 °C

-7.0 °C

Flash Point

-80 °C (-112 °F) - closed cup

-105 °F (-76 °C)

-76.1 °C c.c.

Vapor Density

1.94 (Air = 1)

Relative vapor density (air = 1): 1.94

Density

0.589 g/cu cm at 25 °C (p >1 atm)

Relative density (water = 1): 0.59

LogP

log Kow = 2.34

2.35

Odor

Melting Point

-140.4 °C

-140.7 °C

-140.3 °C

UNII

Related CAS

GHS Hazard Statements

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

Vapor Pressure

2.31e+03 mmHg

2,308 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 257

Pictograms

Flammable;Health Hazard

Other CAS

68037-14-9

68606-25-7

Wikipedia

Use Classification

Cosmetics -> Binding; Film forming; Viscosity controlling

Methods of Manufacturing

Isobutene is produced in refinery streams ... by reacting with an aliphatic primary alcohol and then hydrolyzing the resulting ether.

Fractionation of refinery gases, catalytic cracking of MTBE.

LOW TEMP POLYMERIZATION OF HIGH-PURITY ISOBUTYLENE USING FRIEDEL-CRAFTS TYPE CATALYSTS

BASIC TECHNIQUE FOR PRODN OF POLYOLEFIN IS HIGH-TEMP, HIGH PRESSURE, CATALYTIC POLYMERIZATION. TEMP & PRESSURES VARY ... DEPENDING ON MONOMER EMPLOYED, POLYMER DENSITY ... & CATALYSTS ... PRESSURES FROM 7-2500 KGF(Force)/CM SQ.

Polyisobutylene is prepared by the addition of di-t-butyl peroxide in concentrated sulfuric acid

Produced by the polymerization of pure isobutylene, in an inert solvent, initiated by Ziegler-Natta catalysts, Bronsted acid or Lewis acid

Polymerization of highly pure isobutene to polyisobutylene occurs in an inert solvent at temperatures between -10 and -100 °C

General Manufacturing Information

Petrochemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

1-Propene, 2-methyl-: ACTIVE

Adhesive manufacturing

1-Propene, 2-methyl-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

1-Propene, 2-methyl-, homopolymer, chlorinated: ACTIVE

Hydrocarbons, C2-4: ACTIVE

Polymerization of isobutylene ... leads to formation of high polymers with molecular wt between 15,000 and 500,000. First members, with molecular wt up to about 60,000, are syrupy, but products with higher molecular wt are rubber-like ...

... Can be used for acid or base resistant linings or for making hose, since they are tasteless and odorless, or for transporting beverages (beer, wine). /Isobutylene polymers/

POLYISOBUTYLENE IS A SYNTHETIC ELASTOMER WHICH IMPROVES LOW-TEMPERATURE FLEXIBILITY OF PARAFFIN & FLEXIBILITY OF POLYETHYLENE.

BUTYL RUBBER IS A TYPE OF POLYISOBUTENE TO WHICH HAS BEEN ADDED ABOUT 2% ISOPRENE, WHICH PROVIDES SULFUR LINKAGE SITES FOR VULCANIZATION.

TRADEMARK FOR POLYISOBUTYLENE ... A THERMOPLASTIC SATURATED POLYMER UNVULCANIZABLE BY ITSELF, BUT FREQUENTLY ADDED TO IMPART SPECIAL PROPERTIES TO OTHER ELASTOMERS. ALSO USED IN UNVULCANIZED COMPOSITIONS, ALONE & IN COMBINATIONS. /VISTANEX/

DRUG CAPSULES ARE PREPARED FROM ETHYL CELLULOSE OR POLYISOBUTYLENE WHICH CONTROLS THE RATE OF DRUG RELEASE.

For more General Manufacturing Information (Complete) data for POLYISOBUTYLENE (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Volatile liquid or easily liquefied gas.